molecular formula C20H27NO4S B1215634 Sulfinalol CAS No. 66264-77-5

Sulfinalol

Cat. No.: B1215634
CAS No.: 66264-77-5
M. Wt: 377.5 g/mol
InChI Key: PAQZZCOZHPGCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of sulfinalol involves several steps:

Chemical Reactions Analysis

Sulfinalol undergoes various chemical reactions, including:

Common reagents used in these reactions include metaperiodate for oxidation and catalytic hydrogenation for reduction. The major products formed from these reactions are the sulfoxide and sulfide derivatives of this compound .

Comparison with Similar Compounds

Sulfinalol is unique among beta adrenergic receptor antagonists due to its combined alpha and beta-blocking properties. Similar compounds include:

This compound’s uniqueness lies in its dual action on both alpha and beta receptors, which provides a broader range of therapeutic effects compared to other beta blockers .

Properties

CAS No.

66264-77-5

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol

InChI

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3

InChI Key

PAQZZCOZHPGCFW-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O

Related CAS

63251-39-8 (hydrochloride)

Synonyms

sulfinalol
sulfinalol acetate
sulfinalol acetate, (alphaR*(R*),3(R*))-isomer
sulfinalol acetate, (alphaR*(R*),3(S*))-isomer
sulfinalol acetate, (alphaR*(S*),3(R*))-isomer
sulfinalol acetate, (alphaR*(S*),3(S*))-isomer
sulfinalol hydrochloride
sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer
sulfinalol mesylate
sulfinalol phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfinalol
Reactant of Route 2
Sulfinalol
Reactant of Route 3
Sulfinalol
Reactant of Route 4
Sulfinalol
Reactant of Route 5
Sulfinalol
Reactant of Route 6
Sulfinalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.